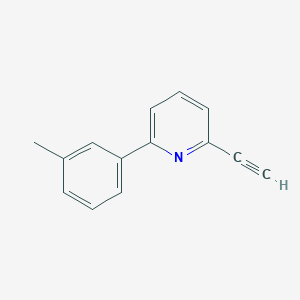
2-Ethynyl-6-(m-tolyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethynyl-6-(m-tolyl)pyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds similar to benzene but with one nitrogen atom replacing one carbon atom in the ring. The compound’s structure consists of a pyridine ring substituted with an ethynyl group at the 2-position and a m-tolyl group at the 6-position. This unique arrangement imparts specific chemical properties and reactivity to the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethynyl-6-(m-tolyl)pyridine can be achieved through various methods. One common approach involves the palladium-catalyzed cross-coupling reaction known as the Sonogashira coupling. This reaction typically uses a palladium catalyst, such as bis(triphenylphosphine)palladium(II) chloride, and a copper co-catalyst, like copper(I) iodide, in the presence of a base such as triethylamine. The reaction proceeds by coupling an ethynyl group with a halogenated pyridine derivative .
Industrial Production Methods
Industrial production of this compound may involve scaling up the Sonogashira coupling reaction. This process requires careful optimization of reaction conditions, including temperature, solvent, and catalyst concentrations, to ensure high yield and purity of the final product. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethynyl-6-(m-tolyl)pyridine undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used under various conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted pyridine derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-Ethynyl-6-(m-tolyl)pyridine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of advanced materials, including organic semiconductors and light-emitting diodes (OLEDs).
Mécanisme D'action
The mechanism of action of 2-Ethynyl-6-(m-tolyl)pyridine depends on its specific application. In coordination chemistry, it acts as a ligand, forming complexes with metal ions through the nitrogen atom of the pyridine ring. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Ethynylpyridine: Lacks the m-tolyl group, resulting in different reactivity and applications.
6-(m-Tolyl)pyridine:
2,6-Diethynylpyridine: Contains two ethynyl groups, leading to distinct reactivity and applications.
Uniqueness
2-Ethynyl-6-(m-tolyl)pyridine is unique due to the presence of both the ethynyl and m-tolyl groups, which confer specific chemical properties and reactivity. This combination allows for versatile applications in various fields, including organic synthesis, coordination chemistry, and material science.
Propriétés
Formule moléculaire |
C14H11N |
|---|---|
Poids moléculaire |
193.24 g/mol |
Nom IUPAC |
2-ethynyl-6-(3-methylphenyl)pyridine |
InChI |
InChI=1S/C14H11N/c1-3-13-8-5-9-14(15-13)12-7-4-6-11(2)10-12/h1,4-10H,2H3 |
Clé InChI |
GXSTYLXUNKIIOZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C2=CC=CC(=N2)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,10-bis(4-chlorophenyl)-12-hydroxy-4,4,7,7-tetramethyl-5,6-dihydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine](/img/structure/B14765154.png)
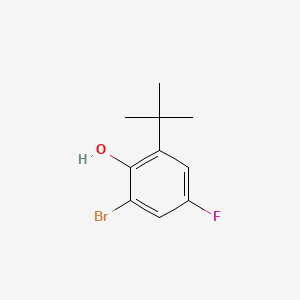

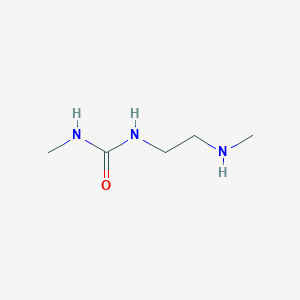

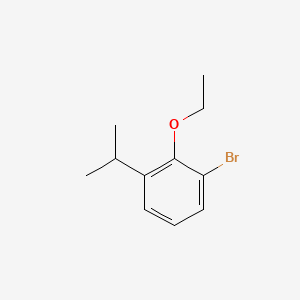
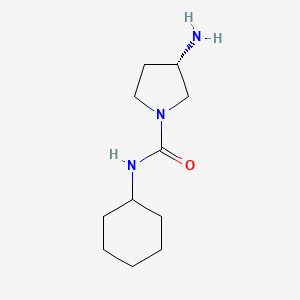
![1-Chloro-4-[2-[2-(4-chloro-3-nitrophenyl)ethylsulfonyl]ethyl]-2-nitrobenzene](/img/structure/B14765197.png)
![ethyl 2-amino-8-hydroxy-5-oxo-4-[2-[(2-oxochromen-3-yl)methoxy]phenyl]-4H-pyrano[3,2-c]chromene-3-carboxylate](/img/structure/B14765202.png)
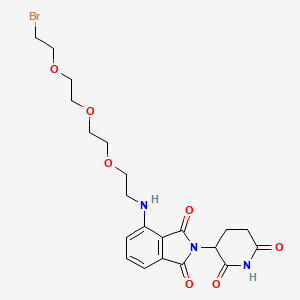
![(5-Fluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B14765224.png)

![2-(1-acetylpiperidin-4-yl)-1-[(2S)-4-[bis(4-chlorophenyl)methyl]-2-tert-butylpiperazin-1-yl]ethan-1-one](/img/structure/B14765226.png)
